Retinyl acetate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Retinyl acetate-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into retinyl acetate. The synthesis involves the esterification of deuterated retinol with acetic acid or acetic anhydride under controlled conditions . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity . The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Retinyl acetate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid derivatives.
Reduction: The compound can be reduced to regenerate retinol-d4.
Substitution: This compound can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Retinoic acid-d4 derivatives.
Reduction: Retinol-d4.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Retinyl acetate-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of retinyl acetate in biological systems.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the biotransformation of retinyl acetate.
Cancer Research: Investigated for its potential antineoplastic and chemopreventive properties.
Nutritional Studies: Used to study the role of vitamin A and its derivatives in nutrition and health.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Retinyl acetate: The non-deuterated form of retinyl acetate.
Retinyl palmitate: Another ester derivative of retinol.
Retinol: The alcohol form of vitamin A.
Retinoic acid: The oxidized form of retinol with potent biological activity.
Uniqueness
Retinyl acetate-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This isotopic labeling provides a distinct advantage in scientific research, enabling researchers to differentiate between endogenous and exogenous sources of retinoids .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i1D3,9D |
InChI Key |
QGNJRVVDBSJHIZ-VHPORTKQSA-N |
Isomeric SMILES |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\COC(=O)C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.